molecular formula C7H15NO B133979 (1S,2S)-2-Aminocycloheptanol CAS No. 145166-04-7

(1S,2S)-2-Aminocycloheptanol

Cat. No. B133979
M. Wt: 129.2 g/mol
InChI Key: ZWOFTVSNNFYPAB-BQBZGAKWSA-N
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Description

“(1S,2S)-2-Aminocycloheptanol” is a chemical compound with the molecular formula C7H15NO . It is also known by its CAS number 145166-04-7.


Physical And Chemical Properties Analysis

“(1S,2S)-2-Aminocycloheptanol” has a molecular weight of 129.2 g/mol. The density, boiling point, and other physical and chemical properties are not explicitly mentioned in the available literature .

Scientific Research Applications

(1S,2S)-2-Aminocycloheptanol in Asymmetric Catalysis The (1S,2S)-2-Aminocycloheptanol derivatives have been extensively studied for their applications in asymmetric catalysis. Schiffers et al. (2006) developed an efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, achieving enantiomers with over 99% enantiomeric excess. These compounds were used in asymmetric phenyl transfer reactions and transfer hydrogenations, yielding products with up to 96% ee. This process involves the sequential use of (R)- and (S)-mandelic acid, allowing for the isolation of amino alcohols in pure form and the almost quantitative recovery of mandelic acid (Schiffers et al., 2006).

(1S,2S)-2-Aminocycloheptanol in Chemical Synthesis Xue et al. (2014) developed an improved and efficient process for the green and scalable preparation of optically pure (1R,2R) and (1S,2S) trans-2-aminocyclohexanols. The process utilizes hot water to promote aminolysis of cyclohexene oxide by benzylamine, followed by resolution with (R)- and (S)-mandelic acid. This method facilitates the large-scale preparation of these compounds in good yield, highlighting their significance in the synthesis of diversely substituted derivatives (Xue et al., 2014).

(1S,2S)-2-Aminocycloheptanol in Molecular Switches Samoshin et al. (2004) explored the use of trans-2-aminocyclohexanols as pH-triggered molecular switches. Protonation of these compounds leads to significant conformational changes, making them effective for pH-induced switching in crown ethers and podands. This application demonstrates the potential of (1S,2S)-2-aminocycloheptanol derivatives in creating conformationally controlled molecular systems (Samoshin et al., 2004).

properties

IUPAC Name

(1S,2S)-2-aminocycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-Aminocycloheptanol

CAS RN

145166-04-7
Record name 145166-04-7
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